5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-furanmethanol to produce 5-bromo-2-furanmethanol. This intermediate is then reacted with 2,5-dimethylfuran under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and solvents that are environmentally friendly is crucial for sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-furanmethanol
- 2,5-dimethylfuran
- 5-bromo-2-furaldehyde
Uniqueness
Compared to similar compounds, 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide exhibits unique properties due to the presence of both bromine and furan moieties. This combination enhances its reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-7-5-9(8(2)18-7)10(16)6-15-13(17)11-3-4-12(14)19-11/h3-5,10,16H,6H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOJTNZOZQEZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(O2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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